Obidoxime chloride
Overview
Description
Obidoxime chloride is a member of the oxime family, primarily used as an antidote for organophosphate poisoning. Organophosphates, commonly found in pesticides and nerve agents, inhibit the enzyme acetylcholinesterase, leading to an accumulation of acetylcholine in the synapse, which can cause muscle contractions and paralysis . This compound works by reactivating acetylcholinesterase, thereby reversing the effects of organophosphate poisoning .
Mechanism of Action
Target of Action
Obidoxime chloride primarily targets the enzyme acetylcholinesterase (AChE) . AChE is an enzyme that removes acetylcholine from the synapse after it creates the required stimulation on the next nerve cell . Organophosphates, such as nerve gases, are well-known inhibitors of AChE .
Mode of Action
This compound, as a member of the oxime family, is known for its ability to reverse the binding of organophosphorus compounds to AChE . Organophosphates inhibit AChE by binding to a specific place on the enzyme and prevent it from functioning normally . Oximes like obidoxime have a greater affinity for the organic phosphate residue than the enzyme itself . They remove the phosphate group, restore the OH to serine, and turn nitrogen from histidine back into its R3N form (tertiary nitrogen) . This results in full enzyme recovery .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway. By reactivating AChE, this compound allows for the normal breakdown of acetylcholine in the synapse, thereby restoring normal nerve cell stimulation .
Pharmacokinetics
It’s known that the compound is excreted via the renal route .
Result of Action
The result of this compound’s action is the restoration of normal nerve cell stimulation. By reversing the binding of organophosphorus compounds to AChE, this compound allows for the normal breakdown of acetylcholine in the synapse . This prevents multiple stimulations, which can lead to muscle contractions and paralysis .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it has been noted that the compound is stored by the Israel Defense Forces in depots without a controlled environment, thus exposed to high and fluctuating temperatures . .
Biochemical Analysis
Biochemical Properties
Obidoxime chloride interacts with the enzyme acetylcholinesterase (AChE). AChE is an enzyme that removes acetylcholine from the synapse after it creates the required stimulation on the next nerve cell . Organophosphates, such as nerve gases, are well-known inhibitors of AChE . They bind to a specific place on the enzyme and prevent it from functioning normally . This compound is used to restore enzyme functionality. It has a greater affinity for the organic phosphate residue than the enzyme and removes the phosphate group, restoring the OH to serine and turning nitrogen from histidine back into its R 3 N form (tertiary nitrogen) .
Cellular Effects
This compound influences cell function by reversing the inhibition of AChE caused by organophosphates . This results in the removal of acetylcholine from the synapse, preventing multiple stimulations, which can lead to muscle contractions and paralysis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with AChE. It binds to the organic phosphate residue that inhibits AChE with a greater affinity than the enzyme itself . It then removes the phosphate group, restores the OH to serine, and turns nitrogen from histidine back into its R 3 N form . This results in full enzyme recovery .
Temporal Effects in Laboratory Settings
It is known that this compound is more potent than pralidoxime .
Dosage Effects in Animal Models
It is known that this compound is more potent than pralidoxime .
Metabolic Pathways
It is known that this compound is excreted via urine .
Transport and Distribution
It is known that this compound is poorly absorbed after oral administration and is therefore given parenterally .
Subcellular Localization
It is known that this compound is poorly absorbed after oral administration and is therefore given parenterally .
Preparation Methods
Synthetic Routes and Reaction Conditions: The classical method for synthesizing oximes, including obidoxime chloride, involves the reaction of hydroxylamine with aldehydes or ketones . For this compound, the specific synthetic route involves the reaction of pyridine-4-carbaldehyde with hydroxylamine hydrochloride, followed by the formation of the oxime derivative . The reaction conditions typically include an aqueous medium and a controlled pH to facilitate the formation of the oxime.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Obidoxime chloride primarily undergoes nucleophilic substitution reactions due to the presence of the oxime functional group. It can also participate in redox reactions under specific conditions .
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in polar solvents such as water or alcohols.
Redox Reactions: These reactions may involve oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with alkyl halides can yield alkylated oxime derivatives .
Scientific Research Applications
Obidoxime chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in chromatographic analyses.
Medicine: Its primary application is in the treatment of organophosphate poisoning.
Comparison with Similar Compounds
Pralidoxime: Another oxime used for organophosphate poisoning.
HI-6: A more advanced oxime with a broader spectrum of activity against various nerve agents.
TMB-4 and MMB-4: Other oximes with varying degrees of effectiveness against different organophosphates.
Uniqueness of Obidoxime Chloride: this compound is unique due to its higher potency compared to pralidoxime and its effectiveness against a broader range of organophosphates . It is particularly effective against nerve agents like tabun and soman, making it a valuable antidote in both medical and military contexts .
Properties
CAS No. |
114-90-9 |
---|---|
Molecular Formula |
C14H16Cl2N4O3 |
Molecular Weight |
359.2 g/mol |
IUPAC Name |
N-[[1-[[4-(hydroxyiminomethyl)pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dichloride |
InChI |
InChI=1S/C14H14N4O3.2ClH/c19-15-9-13-1-5-17(6-2-13)11-21-12-18-7-3-14(4-8-18)10-16-20;;/h1-10H,11-12H2;2*1H |
InChI Key |
ZIFJVJZWVSPZLE-UHFFFAOYSA-N |
SMILES |
CC1C=CC=CCCC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(C(CCC(CC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O |
Isomeric SMILES |
C1=C[N+](=CC=C1/C=N\O)COC[N+]2=CC=C(C=C2)/C=N\O.[Cl-].[Cl-] |
Canonical SMILES |
C1=C[N+](=CC=C1C=NO)COC[N+]2=CC=C(C=C2)C=NO.[Cl-].[Cl-] |
Appearance |
Solid powder |
Color/Form |
Light yellow powder Yellow to tan powde |
melting_point |
Gradually decomp above 160 °C without melting by 250 °C |
Key on ui other cas no. |
1400-61-9 |
Pictograms |
Acute Toxic; Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
Solutions and aqueous suspensions begin to lose activity soon after preparation. Aqueous suspensions are stable for 10 minutes on heating to 100 °C at pH 7; also stable in moderately alkaline media, but labile at pH 9 and pH 2. Heat, light, and oxygen accelerate decomposition. Affected by air and moisture The substance is amphoteric, but aqueous and alkaline solutions are unstable. Nystatin shows optimum stability in phosphate - citrate buffers at pH 5.7. If kept refrigerated, the pure substance can be stored for several months without loss of activity. Nystatin deteriorates on exposure to heat, light, moisture, or air. |
solubility |
Mg/ml at about 28 °C: methanol 11.2, ethanol 1.2, chloroform 0.48, carbon tetrachloride 1.23, benzene 0.28, toluene 0.285, acetone 0.390, ethyl acetate 0.75, ethylene glycol 8.75 Insol in ether In water, 3.60X10+2 mg/L at 24 °C |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Fungicidin Mycostatin Nilstat Nystatin Nystatin A1 Nystatin A2 Nystatin A3 Nystatin G Stamicin Stamycin |
vapor_pressure |
8.7X10-7 mm Hg at 25 °C (est) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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